4-Fluoro-1-benzothiophene-7-carbonitrile
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Description
4-Fluoro-1-benzothiophene-7-carbonitrile is a chemical compound with the molecular formula C9H4FNS . It is a type of thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-benzothiophene-7-carbonitrile consists of a benzothiophene ring with a fluorine atom at the 4-position and a carbonitrile group at the 7-position . Benzothiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes . In this reaction, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide happen in the presence of CuCl2 to give an indenone intermediate .Physical And Chemical Properties Analysis
The average mass of 4-Fluoro-1-benzothiophene-7-carbonitrile is 177.198 Da and its monoisotopic mass is 177.004852 Da . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.Mechanism of Action
While the specific mechanism of action for 4-Fluoro-1-benzothiophene-7-carbonitrile is not mentioned in the retrieved papers, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
The future directions for research on 4-Fluoro-1-benzothiophene-7-carbonitrile and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of properties and applications of thiophene derivatives , these compounds may have potential uses in medicinal chemistry, material science, and other fields.
properties
IUPAC Name |
4-fluoro-1-benzothiophene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNS/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXDVYLMXJTGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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